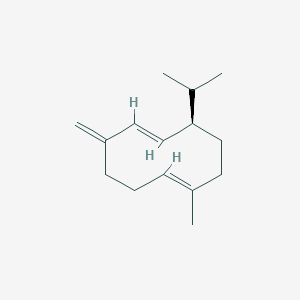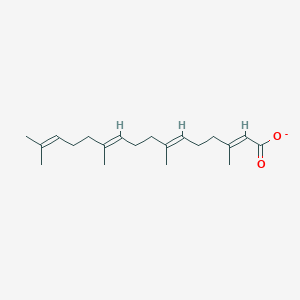
(2E,6E,10E)-geranylgeranate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E,10E)-geranylgeranate is a polyunsaturated fatty acid anion resulting from the removal of a proton from the carboxy group of (2E,6E,10E)-geranylgeranic acid; major species at pH 7.3. It is a polyunsaturated fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a (2E,6E,10E)-geranylgeranic acid.
Wissenschaftliche Forschungsanwendungen
Impact on Bone Disorders and Potential Anticancer Properties
Bisphosphonates (BPs), especially nitrogen-containing bisphosphonates, are pivotal in managing various bone disorders by targeting osteoclast activity. These compounds interfere with protein prenylation, a process crucial for cell signaling and membrane localization, by inhibiting farnesyl diphosphate synthase (FDPS). Research highlights the advancement in BPs, focusing on novel compounds, innovative delivery methods, and BPs' potential as anticancer agents by disrupting protein geranylgeranylation. These developments hint at optimizing the efficacy and safety profiles of BPs and exploring their use beyond bone-targeted therapies (Holstein, 2019).
Role in Neurodegenerative Disorders
Isoprenylation, involving the transfer of farnesyl or geranylgeranyl groups to proteins, plays a critical role in neuronal function. Geranylgeranyltransferase I (GGTI), responsible for attaching geranylgeranyl groups to proteins, has been implicated in various aspects of nervous system development and brain disorders. The inhibition of GGTI and its substrate, geranylgeranyl pyrophosphate (GGPP), shows potential in understanding and potentially treating neurodegenerative diseases like Alzheimer's, multiple sclerosis, and Niemann-Pick disease type C. This area of research opens new avenues for therapeutic interventions targeting GGTI-mediated processes in neurodegeneration (Gao, Yu, & Zhou, 2016).
Antioxidant Activity and Potential in Phytomedicine
The exploration of antioxidants in various fields, including food engineering, medicine, and pharmacy, has highlighted the significance of antioxidant activity determination. Analytical methods such as the ORAC, HORAC, TRAP, and TOSC tests, among others, play a crucial role in assessing the antioxidant potential of compounds. Such evaluations are pivotal in understanding the beneficial effects of antioxidants, including compounds like (2E,6E,10E)-geranylgeranate, in combating oxidative stress-related diseases and promoting health (Munteanu & Apetrei, 2021).
Eigenschaften
Produktname |
(2E,6E,10E)-geranylgeranate |
|---|---|
Molekularformel |
C20H31O2- |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/p-1/b17-11+,18-13+,19-15+ |
InChI-Schlüssel |
SZNLKILVMCHHSD-OZFNKYQOSA-M |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)
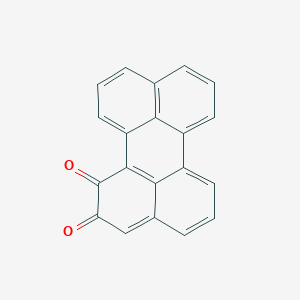
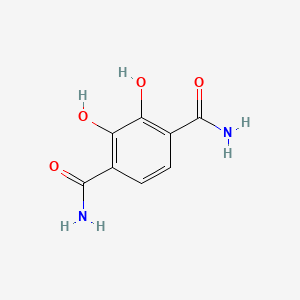
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B1262720.png)
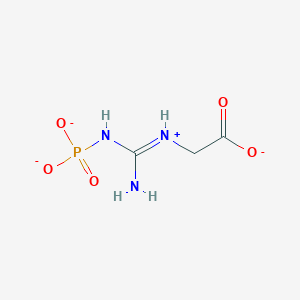



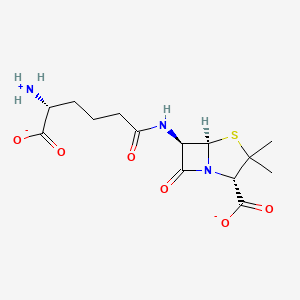

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
